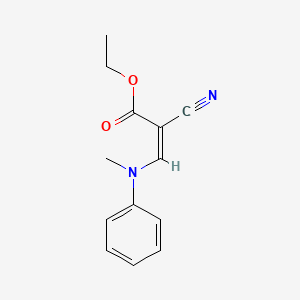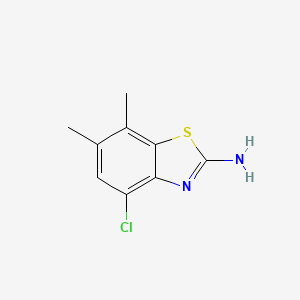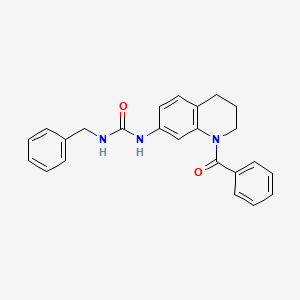![molecular formula C22H27N3O4 B6574715 3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-methoxyphenyl)ethyl]urea CAS No. 1203160-42-2](/img/structure/B6574715.png)
3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-methoxyphenyl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-methoxyphenyl)ethyl]urea is a synthetic organic molecule that features a complex structure and a variety of functional groups. The presence of a tetrahydroquinoline ring, a methoxyacetyl group, and a urea linkage makes this compound of significant interest in the field of medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-methoxyphenyl)ethyl]urea involves multi-step organic reactions. The initial step often includes the formation of the tetrahydroquinoline core, which is then functionalized with the methoxyacetyl group. The final step typically involves the formation of the urea bond through the reaction of an amine with an isocyanate derivative. Specific conditions such as temperature, solvents, and catalysts are carefully optimized to maximize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would scale up the laboratory procedures with an emphasis on efficiency and cost-effectiveness. Continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure high-quality output.
化学反应分析
Types of Reactions:
Oxidation: : The methoxy groups could undergo oxidation under strong oxidizing conditions, though the exact products would depend on the specific reagents and conditions used.
Reduction: : Reduction reactions could target the quinoline ring, potentially yielding a range of reduced products.
Substitution: : Electrophilic or nucleophilic substitution reactions could occur, particularly at positions where electron density is high.
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3) under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Substitution: : Halogenating agents like bromine (Br2), nucleophiles like hydroxide ions (OH-).
Major Products: The specific products will vary based on the reagents and conditions, but could include various oxidized derivatives, reduced forms, and substituted analogs of the original molecule.
科学研究应用
Chemistry: In chemistry, this compound may be explored as an intermediate for the synthesis of more complex molecules, given its multiple reactive sites and functional groups.
Biology: The compound may have potential as a biochemical probe to study specific pathways involving its molecular targets.
Medicine: In medicinal research, compounds with tetrahydroquinoline and urea functionalities are often investigated for their pharmacological properties, such as anti-cancer or anti-inflammatory activity.
Industry: The compound could serve as a precursor for the development of new materials or as a specialty chemical in various industrial applications.
作用机制
The mechanism by which this compound exerts its effects would involve its interaction with specific molecular targets, potentially including enzymes or receptors. The functional groups present in the molecule, such as the urea and methoxy groups, might facilitate binding to these targets and modulate their activity through inhibition or activation.
相似化合物的比较
Similar Compounds:
3-[1-(2-Hydroxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-hydroxyphenyl)ethyl]urea
3-[1-(2-Acetoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-acetoxyphenyl)ethyl]urea
Highlighting Uniqueness: The distinct combination of methoxyacetyl and tetrahydroquinoline with a urea linkage distinguishes it from its analogs, potentially offering unique pharmacokinetic and pharmacodynamic properties, as well as specific molecular interactions that can be exploited for targeted therapeutic effects.
Remember, while this article provides a solid framework, thorough and specific experimental data is crucial to understand the full potential and limitations of 3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-methoxyphenyl)ethyl]urea. Any more requests for scientific deep-dives?
属性
IUPAC Name |
1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-28-15-21(26)25-13-3-4-17-7-8-18(14-20(17)25)24-22(27)23-12-11-16-5-9-19(29-2)10-6-16/h5-10,14H,3-4,11-13,15H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKGGJWZUVWKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6574654.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(4-chlorophenyl)-1-methyl-1H-imidazole](/img/structure/B6574659.png)
![3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6574665.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6574669.png)
![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B6574673.png)
![5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B6574680.png)
![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6574690.png)
![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B6574697.png)
![3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea](/img/structure/B6574699.png)
![1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6574711.png)
![3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-methoxyphenyl)urea](/img/structure/B6574719.png)

